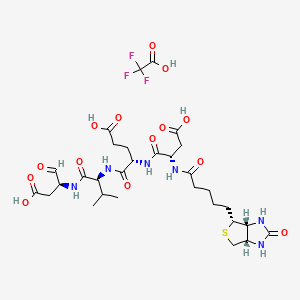

biotinyl-Asp-Glu-Val-Asp-al.TFA

Description

Biotinyl-Asp-Glu-Val-Asp-al.TFA is a synthetic peptide modified with biotin and trifluoroacetic acid (TFA). The sequence Asp-Glu-Val-Asp (DEVD) is a well-known caspase cleavage motif, often used in apoptosis studies as a substrate or inhibitor. The biotin tag enables affinity-based detection or purification via streptavidin-binding, while TFA serves as a counterion during synthesis, enhancing solubility and stability . This compound is likely designed for applications in protease activity assays, targeted drug delivery, or protein interaction studies.

Properties

Molecular Formula |

C30H43F3N6O14S |

|---|---|

Molecular Weight |

800.8 g/mol |

IUPAC Name |

(4S)-4-[[(2S)-2-[5-[(3aR,4R,6aS)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]pentanoylamino]-3-carboxypropanoyl]amino]-5-[[(2S)-1-[[(2S)-1-carboxy-3-oxopropan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-5-oxopentanoic acid;2,2,2-trifluoroacetic acid |

InChI |

InChI=1S/C28H42N6O12S.C2HF3O2/c1-13(2)23(27(45)29-14(11-35)9-21(39)40)33-25(43)15(7-8-20(37)38)31-26(44)16(10-22(41)42)30-19(36)6-4-3-5-18-24-17(12-47-18)32-28(46)34-24;3-2(4,5)1(6)7/h11,13-18,23-24H,3-10,12H2,1-2H3,(H,29,45)(H,30,36)(H,31,44)(H,33,43)(H,37,38)(H,39,40)(H,41,42)(H2,32,34,46);(H,6,7)/t14-,15-,16-,17+,18+,23-,24+;/m0./s1 |

InChI Key |

KNYCBYIWLOLJSR-XOFSVAJBSA-N |

Isomeric SMILES |

CC(C)[C@@H](C(=O)N[C@@H](CC(=O)O)C=O)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](CC(=O)O)NC(=O)CCCC[C@@H]1[C@H]2[C@@H](CS1)NC(=O)N2.C(=O)(C(F)(F)F)O |

Canonical SMILES |

CC(C)C(C(=O)NC(CC(=O)O)C=O)NC(=O)C(CCC(=O)O)NC(=O)C(CC(=O)O)NC(=O)CCCCC1C2C(CS1)NC(=O)N2.C(=O)(C(F)(F)F)O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Biotin-DEVD-CHO (trifluoroacetate salt) involves the conjugation of biotin to the DEVD-CHO peptide sequence. The process typically includes the following steps:

Peptide Synthesis: The DEVD-CHO peptide is synthesized using solid-phase peptide synthesis (SPPS) techniques.

Biotinylation: The synthesized peptide is then conjugated with biotin using standard biotinylation reagents and conditions.

Purification: The biotinylated peptide is purified using high-performance liquid chromatography (HPLC) to achieve the desired purity level

Industrial Production Methods: Industrial production of Biotin-DEVD-CHO (trifluoroacetate salt) follows similar synthetic routes but on a larger scale. The process involves automated peptide synthesizers for SPPS, large-scale biotinylation reactors, and industrial-grade HPLC systems for purification. The production is carried out under stringent quality control measures to ensure consistency and purity .

Chemical Reactions Analysis

Types of Reactions: Biotin-DEVD-CHO (trifluoroacetate salt) primarily undergoes the following types of reactions:

Substitution Reactions: The biotin moiety can participate in substitution reactions, particularly with streptavidin or avidin, forming strong biotin-streptavidin/avidin complexes.

Hydrolysis: The peptide bonds within the DEVD-CHO sequence can be hydrolyzed under acidic or basic conditions

Common Reagents and Conditions:

Substitution Reactions: Streptavidin or avidin in buffered solutions.

Hydrolysis: Acidic or basic solutions, typically using hydrochloric acid or sodium hydroxide

Major Products:

Substitution Reactions: Biotin-streptavidin/avidin complexes.

Hydrolysis: Hydrolyzed peptide fragments

Scientific Research Applications

Biotin-DEVD-CHO (trifluoroacetate salt) has a wide range of applications in scientific research:

Chemistry: Used in affinity purification of active caspase-3, caspase-6, caspase-7, and caspase-8.

Biology: Employed in the detection of active caspase-3 in tissue samples and permeabilized cells using affinity labeling with streptavidin conjugates.

Medicine: Utilized in studies of apoptosis, particularly in understanding the role of caspases in programmed cell death.

Industry: Applied in the development of diagnostic assays and therapeutic research involving caspase activity .

Mechanism of Action

Biotin-DEVD-CHO (trifluoroacetate salt) exerts its effects by inhibiting caspase-3 and caspase-7. The DEVD-CHO sequence mimics the natural substrate of these caspases, allowing the compound to bind to the active site and inhibit their activity. The biotin moiety facilitates detection and purification by forming strong complexes with streptavidin or avidin .

Comparison with Similar Compounds

Biotinyl-Val-Ala-DL-Asp-fluoromethylketone (CAS 2243207-07-8)

Structure : A biotinylated tetrapeptide with a fluoromethylketone (FMK) group, a protease inhibitor motif.

Key Differences :

- Mechanism : The FMK group acts as an irreversible inhibitor by covalently binding to proteases, whereas Biotinyl-DEVD-al.TFA may function as a competitive inhibitor or substrate due to its DEVD sequence .

- Stability : Fluoromethylketone modifications enhance in vivo stability, whereas TFA primarily aids solubility during synthesis.

- Applications: FMK peptides are used in irreversible inhibition assays (e.g., caspase studies), while DEVD-based peptides are versatile for kinetic or diagnostic assays.

*Estimated based on sequence and modifications.

Cyclo-(Cys-Arg-Lys-Asp-Val-Tyr) (cTP)

Structure : A cyclic thymopentin analog with enhanced stability due to constrained conformation .

Key Differences :

- Design : Cyclic structure vs. linear biotinylated peptide. Cyclization reduces protease susceptibility and extends half-life.

- Activity: cTP showed 2–3× higher immunostimulatory activity (e.g., macrophage phagocytosis) compared to linear TP-5 . In contrast, Biotinyl-DEVD-al.TFA is tailored for caspase-related studies rather than immunomodulation.

- Synthesis : cTP is produced via recombinant methods with intein-mediated cyclization , while Biotinyl-DEVD-al.TFA is likely synthesized chemically.

β-Amyloid (22-35) (TFA)

Structure : A TFA-modified β-amyloid fragment (Glu-Asp-Val-Gly-Ser-Asn-Lys-Gly-Ala-Ile-Ile-Gly-Leu-Met) .

Key Differences :

- Sequence : Contains the DEVG motif vs. DEVD in the target compound.

- Application : β-Amyloid fragments are used in neurodegenerative disease research, whereas DEVD peptides focus on apoptosis.

- Counterion : Both use TFA, but β-amyloid fragments are prone to aggregation, limiting solubility despite TFA .

Gly-L-Phe-L-Ala-D-Asp-OH

Structure : A tetrapeptide with D-Asp, altering stereochemistry .

Key Differences :

- Stereochemistry: D-Asp vs. L-Asp in Biotinyl-DEVD-al.TFA. D-amino acids resist enzymatic degradation but may reduce target affinity.

- Modifications : Lack of biotin or TFA reduces utility in detection or purification workflows.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.